DL-Ethionine

Beschreibung

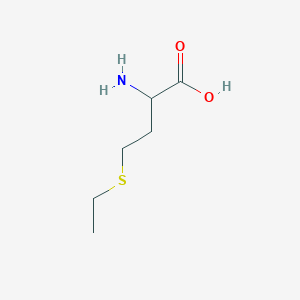

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4-ethylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLZPLKKBSSKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020579 | |

| Record name | dl-Ethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dl-ethionine is a white crystalline flakes. (NTP, 1992) | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 64 °F (NTP, 1992) | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

67-21-0, 535-32-0, 13073-35-3 | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DL-Ethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethionine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ethionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-ETHIONINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homocysteine, S-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | dl-Ethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-amino-4-(ethylthio)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHIONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92AK1Y27MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

516 to 523 °F (decomposes) (NTP, 1992) | |

| Record name | DL-ETHIONINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Unraveling the Intricacies of Protein Synthesis Inhibition by DL-Ethionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms by which DL-ethionine, a methionine analogue, inhibits protein synthesis. This document delves into the biochemical pathways, presents quantitative data from key studies, and offers detailed experimental protocols to facilitate further research in this area.

Core Mechanism of Action: A Multi-pronged Assault on the Translational Machinery

This compound disrupts protein synthesis through a sophisticated, multi-faceted mechanism rather than a single point of intervention. The primary modes of action are ATP depletion through the formation of a stable metabolic intermediate, disruption of tRNA methylation, and erroneous incorporation into nascent polypeptide chains.

ATP Trapping and Depletion via S-Adenosylethionine (SAE) Formation

The central and most immediate effect of this compound is the severe depletion of cellular adenosine triphosphate (ATP). Ethionine serves as a substrate for methionine adenosyltransferase (MAT), the enzyme that normally synthesizes S-adenosylmethionine (SAM), a universal methyl group donor. In the presence of ethionine, MAT catalyzes the formation of S-adenosylethionine (SAE), consuming ATP in the process.

Unlike SAM, SAE is a poor substrate for most methyltransferases and is metabolized very slowly. This leads to the "trapping" of adenine in the form of SAE, effectively sequestering it from the cellular adenine nucleotide pool. The consequence is a rapid and significant drop in ATP levels, which has profound downstream effects on energy-dependent cellular processes, most notably the initiation of protein synthesis.

Inhibition of Translation Initiation

The depletion of cellular ATP directly impacts the intricate process of translation initiation, a major rate-limiting step in protein synthesis. This occurs primarily through the modulation of key signaling pathways that control the assembly of the translation initiation complex.

Specifically, the reduction in ATP levels leads to the hypophosphorylation of several critical regulators of translation:

-

eukaryotic Initiation Factor 4E (eIF4E): This cap-binding protein is essential for the recruitment of mRNA to the ribosome.

-

4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to eIF4E, preventing its association with eIF4G and thereby inhibiting the formation of the eIF4F initiation complex.

-

Ribosomal Protein S6 Kinase (S6K1): The activity of S6K1, which phosphorylates the ribosomal protein S6 and other components of the translational machinery, is also diminished.

The collective dephosphorylation of these factors leads to a global shutdown of cap-dependent translation initiation, resulting in the disaggregation of polysomes. Furthermore, there is evidence that ethionine treatment activates a translational inhibitor, similar to the hemin-controlled inhibitor in reticulocytes, which can be reversed by the addition of eIF-2.

Aberrant tRNA Modification

Transfer RNA (tRNA) molecules undergo extensive post-transcriptional modification, including methylation, which is crucial for their stability, folding, and function in decoding mRNA. As a consequence of SAE accumulation and subsequent effects on the cellular methylation potential, ethionine treatment leads to the synthesis of undermethylated tRNA. Interestingly, while tRNA from ethionine-treated cells is deficient in methylated nucleosides, it paradoxically becomes a poor substrate for in vitro methylation over time, suggesting a complex disruption of tRNA maturation and function.

Incorporation into Polypeptides

This compound can be recognized by aminoacyl-tRNA synthetases as an analogue of methionine. This leads to its attachment to tRNAMet and subsequent incorporation into nascent polypeptide chains in place of methionine. The presence of the bulkier ethyl group in place of the methyl group can alter the structure, stability, and function of the resulting proteins, potentially leading to misfolding and rapid degradation.

Quantitative Data on this compound's Effects

The inhibitory effects of this compound on protein synthesis and cellular ATP levels have been quantified in various experimental systems. The following tables summarize key findings from the literature.

| Experimental System | This compound Concentration | Effect on Protein Synthesis | Reference |

| Swiss Mice (in vivo) | 2500 mg/kg | 30-40% inhibition after 3 hours | [1] |

| Rat Liver Slices (in vitro) | Not specified | Preferential reduction of acute-phase protein synthesis | [2] |

| Turpentine-induced inflamed rats (in vivo) | Not specified | Reduced incorporation of 14C-leucine into fibrinogen and haptoglobin | [3] |

| Experimental System | This compound Concentration | Effect on ATP Levels | Reference |

| Rat Liver (in vivo) | Not specified | 60% of control value | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Measurement of Protein Synthesis via Radiolabeled Amino Acid Incorporation

This protocol is adapted from standard methods for measuring global protein synthesis rates in cell culture.

Materials:

-

Cells of interest cultured in appropriate media

-

Methionine-free culture medium

-

[35S]-methionine or [3H]-leucine

-

Phosphate-buffered saline (PBS), ice-cold

-

Trichloroacetic acid (TCA), 10% (w/v) solution, ice-cold

-

Ethanol, 95%, ice-cold

-

Sodium hydroxide (NaOH), 0.1 M

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and grow overnight.

-

Starvation (optional but recommended): Gently aspirate the growth medium and wash the cells once with pre-warmed methionine-free medium. Incubate the cells in methionine-free medium for 30-60 minutes to deplete the intracellular pool of unlabeled methionine.

-

Treatment: Replace the starvation medium with fresh methionine-free medium containing the desired concentrations of this compound. Incubate for the desired time period (e.g., 1, 3, 6 hours). Include a vehicle-only control.

-

Radiolabeling: Add [35S]-methionine (final concentration typically 1-10 µCi/mL) or [3H]-leucine to each well and incubate for a short period (e.g., 30-60 minutes). This pulse-labeling ensures that only newly synthesized proteins are radiolabeled.

-

Harvesting: Place the plate on ice to stop the incorporation. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Precipitation: Add ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate proteins.

-

Washing: Aspirate the TCA and wash the precipitate twice with ice-cold 95% ethanol to remove unincorporated radiolabel.

-

Solubilization: Air-dry the wells and then add 0.1 M NaOH to each well to solubilize the protein precipitate.

-

Quantification: Transfer the solubilized protein to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Normalization: In a parallel plate treated under the same conditions (without radiolabeling), determine the total protein concentration in each well using a standard protein assay (e.g., BCA or Bradford assay). Normalize the counts per minute (CPM) to the total protein content.

Quantification of Cellular ATP Levels using a Luciferase-Based Assay

This protocol outlines a common method for measuring cellular ATP content.

Materials:

-

Cells cultured in a white-walled, clear-bottom 96-well plate

-

ATP assay kit containing:

-

Luciferase enzyme

-

D-luciferin substrate

-

ATP assay buffer

-

Cell lysis buffer

-

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound as described in the protein synthesis protocol.

-

Reagent Preparation: Prepare the ATP detection reagent by mixing the luciferase, D-luciferin, and assay buffer according to the manufacturer's instructions. Protect the reagent from light.

-

Cell Lysis: Remove the culture medium and add the cell lysis buffer to each well. Incubate for 5-10 minutes at room temperature with gentle shaking to ensure complete cell lysis and release of ATP.

-

ATP Measurement: Add the prepared ATP detection reagent to each well.

-

Luminescence Reading: Immediately measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.

-

Standard Curve: Generate a standard curve using known concentrations of ATP to convert the relative light units (RLU) to absolute ATP concentrations.

-

Normalization: Normalize the ATP concentration to the cell number or total protein content in each well.

Analysis of tRNA Methylation Status by Northern Blotting

This protocol provides a general framework for assessing changes in tRNA methylation.

Materials:

-

Total RNA isolated from control and this compound-treated cells

-

Denaturing polyacrylamide gel (e.g., 10-15% acrylamide, 7M urea)

-

TBE buffer

-

Nylon membrane

-

UV crosslinker

-

Hybridization buffer

-

Radiolabeled oligonucleotide probe specific for a tRNA of interest

-

Washing buffers (e.g., SSC with SDS)

-

Phosphorimager or X-ray film

Procedure:

-

RNA Isolation: Extract total RNA from control and ethionine-treated cells using a standard method (e.g., TRIzol). Ensure high quality and purity of the RNA.

-

Gel Electrophoresis: Separate the RNA samples on a denaturing polyacrylamide gel to resolve the small RNA species, including tRNA.

-

Transfer: Transfer the separated RNA from the gel to a nylon membrane using electroblotting.

-

Crosslinking: UV-crosslink the RNA to the membrane to immobilize it.

-

Prehybridization: Incubate the membrane in hybridization buffer for at least 1 hour at the appropriate temperature to block non-specific binding sites.

-

Hybridization: Add a 32P-labeled oligonucleotide probe specific for the tRNA of interest to the hybridization buffer and incubate overnight. The probe's binding affinity may be sensitive to the methylation status of the target tRNA.

-

Washing: Wash the membrane with buffers of increasing stringency to remove unbound probe.

-

Detection: Expose the membrane to a phosphorimager screen or X-ray film to visualize the hybridized probe.

-

Analysis: Compare the signal intensity of the tRNA band between control and ethionine-treated samples. A change in signal intensity may indicate an alteration in tRNA levels or modification status that affects probe binding. A loading control (e.g., a probe for a snoRNA or another small RNA) should be used for normalization.

Visualizations of Pathways and Workflows

Signaling Pathway of this compound Action

Caption: this compound's multi-pronged inhibition of protein synthesis.

Experimental Workflow for Measuring Protein Synthesis Inhibition

Caption: Workflow for quantifying protein synthesis inhibition.

Logical Relationship of ATP Depletion and Translation Inhibition

Caption: Causal chain from this compound to protein synthesis inhibition.

References

- 1. Acute effects of ethionine stereoisomers on hepatic RNA and protein synthesis in swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethionine-dependent inhibition of acute-phase plasma protein synthesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethionine-dependent inhibition of acute-phase plasma protein synthesis in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sm.unife.it [sm.unife.it]

The Metabolic Odyssey of DL-Ethionine in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-ethionine, the S-ethyl analog of the essential amino acid L-methionine, has long been a tool in biomedical research to induce experimental models of various pathologies, including liver injury and cancer. Its profound effects on cellular metabolism stem from its ability to act as a metabolic Trojan horse, interfering with the intricate network of methionine-dependent pathways. This technical guide provides an in-depth exploration of the metabolic fate of this compound in mammalian cells, detailing its absorption, distribution, biotransformation, and excretion. We present a comprehensive summary of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of the core signaling and metabolic pathways affected by this compound. This document is intended to serve as a valuable resource for researchers investigating the mechanisms of ethionine toxicity, developing therapeutic strategies for related conditions, and for professionals in drug development assessing the metabolic liabilities of novel chemical entities.

Introduction

Ethionine [(RS)-2-amino-4-(ethylthio)butanoic acid] exerts its biological effects primarily by mimicking methionine, thereby gaining entry into the fundamental one-carbon metabolism pathways. Its primary mechanism of toxicity revolves around the enzymatic conversion to S-adenosylethionine (SAE) by methionine adenosyltransferase (MAT). This process "traps" adenosine in the form of SAE, leading to a significant depletion of cellular adenosine triphosphate (ATP) pools, a phenomenon particularly pronounced in the liver.[1][2] The consequences of this ATP depletion are far-reaching, impacting a multitude of cellular processes including protein synthesis, methylation reactions, and signal transduction.

Metabolic Fate of this compound

The journey of this compound through a mammalian system can be categorized into four main stages: absorption, distribution, metabolism, and excretion.

Absorption and Distribution

Following administration, this compound is rapidly absorbed from the gastrointestinal tract.[3] Due to its structural similarity to methionine, it is transported into cells via amino acid transport systems.[4] Once in circulation, ethionine is distributed to various tissues, with the liver being a primary site of accumulation and metabolism.

Biotransformation: The Core of Ethionine's Effects

The biotransformation of ethionine is a multi-step process involving several key enzymatic reactions that mirror methionine metabolism.

The pivotal step in ethionine's metabolic activation is its reaction with ATP, catalyzed by methionine adenosyltransferase (MAT), to form S-adenosylethionine (SAE).[5]

ATP + L-Ethionine → S-Adenosylethionine + PPi + Pi

This reaction is analogous to the formation of S-adenosylmethionine (SAM) from methionine.[6] However, the subsequent metabolism of SAE is significantly slower than that of SAM, leading to its accumulation and the sequestration of adenosine, which in turn depletes cellular ATP levels.[1]

SAE can serve as an ethyl group donor in transethylation reactions, analogous to the transmethylation reactions involving SAM. This results in the aberrant ethylation of various biomolecules, including DNA, RNA, proteins, and phospholipids, which can disrupt their normal function.

Ethionine can also undergo other metabolic transformations, including:

-

Oxidation: Ethionine can be oxidized to ethionine sulfoxide.

-

Deamination: The amino group can be removed to form the corresponding keto-acid.

-

Incorporation into Proteins: Ethionine can be mistakenly incorporated into polypeptide chains in place of methionine during protein synthesis, leading to the formation of dysfunctional proteins.[7]

Excretion

The byproducts of ethionine metabolism, along with any unmetabolized ethionine, are primarily excreted in the urine.[5]

Key Toxicological Effects

The metabolic perturbations induced by this compound manifest as a range of toxicological effects, primarily affecting the liver.

ATP Depletion and its Consequences

The trapping of adenosine as SAE leads to a rapid and severe decrease in hepatic ATP concentrations.[8][9] This energy crisis has several downstream consequences:

-

Inhibition of Protein Synthesis: The initiation and elongation steps of protein synthesis are highly energy-dependent processes. ATP depletion leads to the disaggregation of polysomes and a halt in protein production.[7][10]

-

Disruption of Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors is an energy-intensive pathway that is impaired by the lack of ATP.[11]

-

Fatty Liver: The inhibition of apolipoprotein synthesis, necessary for the export of triglycerides from the liver, contributes to the development of hepatic steatosis.[12]

Interference with Methylation Reactions

The accumulation of SAE competitively inhibits SAM-dependent methyltransferases, which are crucial for a vast array of cellular processes, including:

-

Epigenetic Regulation: Alterations in DNA and histone methylation patterns can lead to changes in gene expression.

-

Post-translational Modification of Proteins: Impaired protein methylation can affect protein function and stability.

-

Metabolism of Neurotransmitters and other Biomolecules: The synthesis and degradation of many critical molecules are dependent on methylation.

Disruption of the Methionine Cycle and mTOR Signaling

Ethionine profoundly disrupts the methionine cycle, a central metabolic hub. This disruption, coupled with ATP depletion, has significant implications for the mTOR (mammalian target of rapamycin) signaling pathway, a key regulator of cell growth, proliferation, and metabolism. The mTORC1 complex, in particular, is sensitive to amino acid availability and cellular energy status. Ethionine-induced metabolic stress can lead to the inhibition of mTORC1 signaling, further contributing to the suppression of protein synthesis.[13][14][15]

Quantitative Data on Ethionine Metabolism

The following tables summarize key quantitative data from studies on this compound metabolism in mammalian systems.

Table 1: Effect of this compound on Hepatic ATP Levels in Rats

| Dosage of this compound | Time After Administration | Hepatic ATP Level (% of Control) | Reference |

| 1 mg/g body weight | 3-4 hours | ~70% | [16] |

| 100 mg/100 g body weight | 5 hours | 35.4% | [9] |

| 1.0 mg/g | ~3-4 hours | ~60% | [8] |

Table 2: Concentration of S-Adenosylmethionine (SAM) and S-Adenosylethionine (SAE) in Rat Tissues After Methionine/Ethionine Administration

| Tissue | Treatment | SAM Concentration (nmol/g tissue) | SAE Concentration (nmol/g tissue) | Reference |

| Liver | Control | 25-50 | Not Detected | [17][18] |

| Liver | Methionine (intraperitoneal) | Increased | Not Applicable | [17] |

| Liver | This compound (0.30% in diet for 3 weeks) | - | Significantly Increased | [19] |

| Brain | Control | 10-20 | Not Detected | [17] |

| Brain | Methionine (intraperitoneal) | Increased | Not Applicable | [17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of this compound metabolism.

Protocol for HPLC Analysis of Ethionine and its Metabolites

This protocol is adapted from established methods for amino acid analysis by high-performance liquid chromatography (HPLC).[20][21]

Objective: To separate and quantify ethionine and its primary metabolites (e.g., ethionine sulfoxide, SAE) in biological samples.

Materials:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1 M Sodium Acetate, pH adjusted to 7.2 with acetic acid

-

Mobile Phase B: Methanol

-

Derivatizing agent: o-phthalaldehyde (OPA) solution

-

Sample preparation reagents: Perchloric acid (PCA) or trichloroacetic acid (TCA), potassium carbonate for neutralization.

-

Standards: L-ethionine, ethionine sulfoxide, S-adenosylethionine.

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples in 0.4 M PCA.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant with 3 M potassium carbonate.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

-

Derivatization (Pre-column):

-

Mix a specific volume of the sample extract with the OPA derivatizing reagent.

-

Allow the reaction to proceed for a defined time (typically 1-2 minutes) at room temperature.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Use a gradient elution program, for example:

-

0-5 min: 20% B

-

5-20 min: Gradient to 80% B

-

20-25 min: 80% B

-

25-30 min: Re-equilibrate to 20% B

-

-

Set the detector wavelength (e.g., 338 nm for excitation and 425 nm for emission with fluorescence detection).

-

-

Quantification:

-

Generate a standard curve using known concentrations of the analytes.

-

Calculate the concentration of ethionine and its metabolites in the samples based on the peak areas.

-

Protocol for Methionine Adenosyltransferase (MAT) Activity Assay

This protocol is based on colorimetric or HPLC-based methods for measuring the production of SAM or SAE.[22][23][24]

Objective: To determine the kinetic parameters of MAT with ethionine as a substrate.

Materials:

-

Spectrophotometer or HPLC system

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 20 mM MgCl2)

-

Substrates: L-ethionine, ATP

-

Enzyme source: Purified MAT or tissue homogenate

-

For colorimetric assay: Malachite green solution for phosphate detection

-

For HPLC assay: As described in Protocol 5.1.

Procedure:

-

Enzyme Preparation:

-

Prepare a tissue homogenate or use a purified MAT enzyme preparation.

-

Determine the protein concentration of the enzyme source.

-

-

Reaction Setup:

-

In a microcentrifuge tube or 96-well plate, combine the reaction buffer, varying concentrations of L-ethionine, and a fixed concentration of ATP.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiate Reaction:

-

Add the enzyme preparation to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Stop Reaction:

-

Terminate the reaction by adding an acid (e.g., PCA or TCA).

-

-

Detection:

-

Colorimetric Method: Measure the amount of inorganic phosphate released using a malachite green assay. Read the absorbance at ~620 nm.

-

HPLC Method: Analyze the formation of SAE as described in Protocol 5.1.

-

-

Data Analysis:

-

Calculate the reaction velocity at each substrate concentration.

-

Determine the kinetic parameters (Km and Vmax) by plotting the data using a Michaelis-Menten or Lineweaver-Burk plot.

-

Protocol for Measuring Ethionine-Induced Inhibition of Protein Synthesis

This protocol utilizes the incorporation of a radiolabeled amino acid to quantify the rate of protein synthesis.[3][25][26]

Objective: To measure the dose- and time-dependent inhibition of protein synthesis by ethionine.

Materials:

-

Cell culture medium

-

This compound

-

Radiolabeled amino acid (e.g., [35S]-methionine or [3H]-leucine)

-

Trichloroacetic acid (TCA)

-

Sodium hydroxide (NaOH)

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Culture and Treatment:

-

Plate mammalian cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for different time periods.

-

-

Radiolabeling:

-

Remove the treatment medium and add fresh medium containing the radiolabeled amino acid.

-

Incubate for a short period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized proteins.

-

-

Cell Lysis and Protein Precipitation:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with a suitable lysis buffer.

-

Precipitate the proteins by adding cold 10% TCA.

-

Incubate on ice for 30 minutes.

-

-

Washing and Solubilization:

-

Centrifuge to pellet the precipitated protein.

-

Wash the pellet with 5% TCA to remove unincorporated radiolabeled amino acids.

-

Solubilize the protein pellet in a known volume of 0.1 M NaOH.

-

-

Quantification:

-

Determine the protein concentration of the solubilized sample.

-

Measure the radioactivity of an aliquot of the solubilized protein using a scintillation counter.

-

-

Data Analysis:

-

Express the results as counts per minute (CPM) per microgram of protein.

-

Compare the rates of protein synthesis in ethionine-treated cells to control cells.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic and signaling pathways affected by this compound, as well as a general workflow for studying xenobiotic metabolism.

Caption: Metabolic activation and primary biotransformation pathways of this compound.

Caption: Key signaling and metabolic consequences of this compound administration.

Caption: A generalized experimental workflow for studying the metabolism of a xenobiotic compound.

Conclusion

This compound serves as a powerful pharmacological tool to probe the intricacies of methionine metabolism and the cellular consequences of its disruption. Its metabolic fate is intrinsically linked to its toxicity, primarily through the formation of S-adenosylethionine, leading to ATP depletion and inhibition of essential cellular processes. This guide has provided a comprehensive overview of the absorption, distribution, metabolism, and excretion of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations. It is our hope that this resource will aid researchers in designing and interpreting experiments aimed at unraveling the complex biological effects of this and other metabolic inhibitors, and contribute to the broader understanding of cellular metabolism in health and disease.

References

- 1. Methionine adenosyltransferase: kinetic properties of human and rat liver enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-ethionine, an amino acid analogue, stimulates eating in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethionine-dependent inhibition of acute-phase plasma protein synthesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [논문]Methionine adenosyltransferase: Kinetic properties of human and rat liver enzymes [scienceon.kisti.re.kr]

- 5. Predicting xenobiotic metabolism: a computational approach mining LC-MS/MS data with SIRIUS and BioTransformer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. proteopedia.org [proteopedia.org]

- 7. On the ethionine-induced inhibition of protein synthesis in male and female rats--lack of effect on intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. facta.junis.ni.ac.rs [facta.junis.ni.ac.rs]

- 9. Effects of ATP depletion with this compound on biliary excretion of indocyanine green in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Simplest Flowchart Stating the Mechanisms for Organic Xenobiotics-induced Toxicity: Can it Possibly be Accepted as a “Central Dogma” for Toxic Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Decrease of the hepatic ATP content and gluconeogenesis in ethionine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on ethionine-induced fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New player in cellular signaling | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. In vivo 31P NMR studies of the hepatic response to L-ethionine in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tissue distribution of S-adenosylmethionine and S-adenosylhomocysteine in the rat. Effect of age, sex and methionine administration on the metabolism of S-adenosylmethionine, S-adenosylhomocysteine and polyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methionine metabolism in mammals: concentration of metabolites in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The synthesis of the adenosyl-moiety of S-adenosylethionine in liver of rats fed this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ar.iiarjournals.org [ar.iiarjournals.org]

- 21. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 22. sigmaaldrich.cn [sigmaaldrich.cn]

- 23. usbio.net [usbio.net]

- 24. mdpi.com [mdpi.com]

- 25. Protein synthesis inhibition as a potential strategy for metabolic down-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Global quantification of newly synthesized proteins reveals cell type- and inhibitor-specific effects on protein synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DL-Ethionine in Inducing Fatty Liver in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms, experimental protocols, and key molecular pathways involved in the induction of fatty liver, or hepatic steatosis, in rats using the methionine antagonist, DL-ethionine. This model is a valuable tool in liver disease research, offering insights into the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and aiding in the development of novel therapeutic interventions.

Core Mechanism of this compound-Induced Hepatic Steatosis

This compound, an analogue of the essential amino acid methionine, primarily induces fatty liver by disrupting critical hepatic metabolic processes. Its hepatotoxic effects are multifaceted, culminating in the excessive accumulation of triglycerides within hepatocytes.

The central mechanism involves the trapping of adenosine. Ethionine is converted to S-adenosylethionine (SAE) by S-adenosylmethionine (SAMe) synthetase, consuming ATP in the process. Unlike S-adenosylmethionine (SAMe), SAE is a poor substrate for most methyltransferase reactions and is metabolized slowly. This leads to a significant depletion of hepatic ATP, with studies showing a decrease of up to 25%.[1] This energy deficit impairs numerous cellular functions, including protein synthesis.

A critical consequence of impaired protein synthesis is the reduced production of apolipoprotein B-100 (apoB-100).[2] ApoB-100 is an essential component for the assembly and secretion of very-low-density lipoproteins (VLDL), the primary carriers for transporting triglycerides out of the liver.[2] The inhibition of apoB synthesis, coupled with the reduced availability of phospholipids due to ATP depletion, leads to a bottleneck in VLDL secretion. Triglycerides, unable to be exported, accumulate within the hepatocytes, resulting in the characteristic macrovesicular steatosis.[2][3]

Furthermore, this compound administration disrupts methylation reactions, leading to an elevation of guanidinoacetate in the urine.[4] It also induces oxidative stress, evidenced by a marked decrease in hepatic glutathione (GSH) concentrations within hours of administration.[5]

Quantitative Data on this compound-Induced Liver Injury

The following tables summarize key quantitative data from studies investigating the effects of this compound on the rat liver.

Table 1: Biochemical Parameters in Rat Liver and Plasma Following this compound Administration

| Parameter | Tissue/Fluid | Change | Magnitude of Change | Time Point | Reference |

| Neutral Fat | Liver | Increased | - | - | [3] |

| Phospholipids | Liver | Unchanged | - | - | [3] |

| Cholesterol | Liver | Markedly Elevated | - | Day 3 | [6] |

| Cholesterol Synthesis | Liver | Elevated | ~ Twofold | - | [7] |

| 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase activity | Liver | Elevated | ~ Twofold | - | [7] |

| Acyl coenzyme A:cholesterol acyl-transferase (ACAT) | Liver | Decreased | ~ 30% | - | [7] |

| Cholesterol 7 alpha-hydroxylase | Liver | Decreased | ~ 50% | - | [7] |

| ATP | Liver | Decreased | 25% | 2 hours | [1] |

| Glycogen | Liver | Decreased | 15% | 2 hours | [1] |

| Glutathione (GSH) | Liver | Markedly Decreased | - | 5 hours | [5] |

| Total Cholesterol | Plasma | Lower | - | Day 3 | [6] |

| Lecithin cholesterol acyltransferase (LCAT) activity | Plasma | Lower | - | Day 3 | [6] |

| Apolipoprotein B-100 (in VLDL and LDL fractions) | Plasma | Greatly Reduced | - | - | [2] |

| Apolipoprotein A-I (in HDL fraction) | Plasma | Decreased | - | - | [2] |

Table 2: Histopathological and Cellular Changes

| Feature | Observation | Time Point | Reference |

| Lipidosis/Steatosis | Toxin-induced | 24 hours | [4] |

| Oval Cell Proliferation | Massive (with choline-deficient diet) | 4 weeks | [8] |

| Cell Necrosis | Not significant (with choline-deficient diet) | 4 weeks | [8] |

| Inflammatory Cell Infiltrates | Not significant (with choline-deficient diet) | 4 weeks | [8] |

Experimental Protocols

This section details common methodologies for inducing fatty liver in rats using this compound.

Dietary Administration Protocol

This protocol is suitable for studying the chronic effects of this compound.

-

Animal Model: Male or female Wistar or Sprague-Dawley rats.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Diet:

-

Duration: The duration can vary depending on the study's objectives. Significant changes in hepatic lipids and cholesterol are observed as early as 3 days.[6] Longer durations (e.g., 4 weeks) are used to study effects like oval cell proliferation.[8]

-

Endpoint Analysis:

-

Blood Collection: For analysis of plasma lipids, lipoproteins, and liver enzymes.

-

Liver Tissue Collection: For histopathological analysis (e.g., Oil Red O staining for lipids), and biochemical assays (e.g., measurement of ATP, GSH, and lipid content).

-

Acute Administration Protocol

This protocol is used to investigate the early metabolic events following ethionine exposure.

-

Animal Model: Male Sprague-Dawley rats.

-

Housing: As described above.

-

Administration: A single intraperitoneal injection of this compound at a dose of 800 mg/kg body weight.[4]

-

Time Course: Animals can be monitored over a period of 7 days, with sample collection at various time points (e.g., 2 hours, 24 hours, 7 days) to capture the temporal metabolic fluctuations.[1][4]

-

Endpoint Analysis:

-

Urine Collection: For analysis of metabolites such as guanidinoacetate, 5-oxoproline, and glycine to assess disruptions in methylation and the gamma-glutamyl cycle.[4]

-

Blood and Liver Tissue Collection: As described in the dietary protocol.

-

Signaling Pathways and Molecular Interactions

The induction of fatty liver by this compound involves the perturbation of several key signaling and metabolic pathways.

ATP Depletion and Impaired VLDL Secretion

This pathway illustrates the central mechanism of ethionine-induced steatosis.

Caption: ATP depletion and inhibition of VLDL secretion by this compound.

Experimental Workflow for Investigating this compound Effects

This diagram outlines a typical experimental workflow for studying this compound-induced fatty liver in rats.

Caption: Experimental workflow for this compound-induced fatty liver studies.

Relationship between Methionine Metabolism, Ethionine, and Oxidative Stress

This diagram illustrates how ethionine interferes with methionine metabolism and contributes to oxidative stress.

Caption: Interference of this compound with methionine metabolism and glutathione synthesis.

Conclusion

The this compound-induced fatty liver model in rats is a robust and well-characterized system for studying the molecular and cellular basis of hepatic steatosis. The primary mechanism, centered on ATP depletion and inhibition of VLDL secretion, provides a clear target for investigating therapeutic interventions. By understanding the detailed experimental protocols and the intricate network of affected signaling pathways, researchers can effectively utilize this model to advance our knowledge of liver disease and accelerate the development of novel treatments.

References

- 1. L-ethionine, an amino acid analogue, stimulates eating in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of fatty liver in cows by ethionine administration and concomitant decreases of serum apolipoproteins B-100 and A-I concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on ethionine-induced fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of time-related metabolic fluctuations induced by ethionine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepatic glutathione concentrations linked to ethionine toxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of ethionine feeding on fatty liver and plasma lipoprotein fractions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of cholesterol metabolism in the ethionine-induced premalignant rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Early histological and functional alterations of ethionine liver carcinogenesis in rats fed a choline-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Toxic Effects of DL-Ethionine in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-ethionine, a synthetic amino acid analogue of methionine, is a potent toxin widely utilized in experimental animal models to induce organ-specific damage, particularly to the liver and pancreas. Its ability to mimic methionine allows it to interfere with crucial metabolic processes, leading to a cascade of cellular events that culminate in significant pathology. This technical guide provides a comprehensive overview of the toxic effects of this compound in animal models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Core Toxicological Profile of this compound

The primary toxic manifestations of this compound administration in animal models are acute pancreatitis and severe liver injury, including fatty liver (steatosis) and, with chronic exposure, the development of hepatocellular carcinoma.[1][2] The toxic effects are often potentiated by a choline-deficient diet, which exacerbates the metabolic disruptions caused by ethionine.[1][2]

Pancreatic Toxicity

This compound induces a condition that closely mimics human acute hemorrhagic pancreatitis.[1] This is characterized by massive necrosis of the exocrine parenchyma, intense hemorrhage, and a significant inflammatory response.[1] The underlying mechanism is believed to involve the intraparenchymal activation of zymogens, triggered by the synergistic action of choline deficiency and the direct toxicity of ethionine on pancreatic acinar cells.[1]

Hepatic Toxicity

In the liver, this compound administration leads to a rapid and severe depletion of adenosine triphosphate (ATP).[3][4][5] This energy deficit is a critical initiating event that triggers a cascade of downstream effects, including the inhibition of protein synthesis and the accumulation of triglycerides, leading to fatty liver.[3][4][6]

Quantitative Data on this compound Toxicity

The following tables summarize key quantitative data from studies investigating the toxic effects of this compound in various animal models.

Table 1: Biochemical Markers of this compound-Induced Pancreatitis in Rats

| Parameter | Control Group | This compound Treated Group | Percentage Change | Reference |

| Serum Amylase (IU/L) | 5,639 ± 1,568 | 10,432 ± 996 | ↑ 84.8% | [7] |

| Pancreatic Lipid Peroxides (nmol/mg tissue DNA) | 10.7 ± 1.04 | 19.5 ± 1.78 | ↑ 82.2% | [7] |

| Pancreas Wet Weight ( g/100 g body weight) | 0.39 ± 0.037 | 0.47 ± 0.059 | ↑ 20.5% | [7] |

| Total Pancreatic Amylase (mg) | 14.3 ± 1.0 | 0.3 ± 0.1 | ↓ 97.9% | [8] |

Table 2: Biochemical and Cellular Effects of this compound on the Rat Liver

| Parameter | Control Group | This compound Treated Group | Percentage Change | Reference |

| Hepatic ATP Levels (% of control) | 100% | 35.4% | ↓ 64.6% | [5] |

| Hepatic ATP Levels (% of control) | 100% | ~70% (3-4 hr post-admin) | ↓ ~30% | [9] |

| Hepatic Glutathione (GSH) Levels | Not specified | Marked decrease at 5 hr | - | [10] |

| Hepatic Protein Synthesis | Not specified | Inhibited | - | [3][4] |

| Neutral Fat in Liver | Unchanged | Increased | - | [6] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline key experimental protocols for inducing and assessing this compound toxicity.

Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model for Liver Injury in Mice

This model is widely used to induce chronic liver damage and stimulate a liver progenitor cell response.[2][6]

-

Animal Model: Six-week-old male C57BL/6J mice.[6]

-

Diet:

-

Duration: The diet is typically administered for up to six weeks to study the progression of liver injury.[6]

-

Monitoring:

-

Animal health and body weight should be monitored regularly. A typical body weight loss is expected.[6]

-

At the end of the experimental period, blood is collected via cardiac puncture for serum analysis.[6]

-

Livers are excised for gross examination, histological assessment (Hematoxylin and Eosin, Sirius Red staining), immunofluorescent detection of hepatic cell populations, and transcriptome profiling.[6]

-

This compound-Induced Acute Pancreatitis in Rats

This protocol is used to induce acute pancreatitis.

-

Animal Model: Wistar rats.[7]

-

Induction: A single intraperitoneal injection of this compound. The specific dosage can vary between studies, so pilot studies are recommended.

-

Assessment:

-

Serum Amylase Activity: Blood samples are collected, and serum amylase levels are measured using a commercial amylase activity assay kit.[11][12][13][14] The assay is typically based on the enzymatic cleavage of a substrate, leading to a colorimetric or fluorometric signal that is proportional to the amylase activity.[11][13]

-

Lipid Peroxidation (Malondialdehyde - MDA) Assay: Pancreatic tissue is homogenized, and the level of MDA, a marker of lipid peroxidation, is quantified.[15][16][17] The most common method involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically at 532 nm.

-

Histopathology: The pancreas is excised, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to evaluate for interstitial edema, inflammatory cell infiltration, and acinar cell necrosis.[18]

-

Signaling Pathways and Mechanisms of Toxicity

This compound exerts its toxic effects by interfering with fundamental cellular processes, primarily through the depletion of ATP and the disruption of methylation reactions.

ATP Depletion and Inhibition of mTOR Signaling

A key mechanism of this compound-induced hepatotoxicity is the rapid and severe depletion of hepatic ATP.[3][4][5] This occurs because ethionine acts as a substrate for S-adenosylmethionine (SAM) synthetase, leading to the formation of S-adenosyl-L-ethionine (SAE). This process consumes significant amounts of ATP.[19] The resulting ATP depletion leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.[3][4] Specifically, the hypophosphorylation of key downstream effectors of mTOR, such as eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the 70-kDa ribosomal protein S6 kinase (S6K1), results in the inhibition of protein synthesis.[3][4]

Disruption of Methylation Reactions

As an analogue of methionine, ethionine can be converted to S-adenosyl-L-ethionine (SAE). SAE acts as a competitive inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[20][21][22] These enzymes are critical for the methylation of a wide range of molecules, including DNA, RNA, proteins, and phospholipids. The inhibition of these methylation reactions can have profound effects on gene expression, signal transduction, and membrane integrity, contributing to the overall toxicity of this compound.

Experimental Workflow for Investigating this compound Toxicity

The following diagram outlines a typical experimental workflow for studying the toxic effects of this compound in an animal model.

Conclusion

This compound serves as a valuable tool for inducing reproducible models of pancreatitis and liver injury in animals. Understanding the quantitative aspects of its toxicity, the detailed experimental protocols for its use, and the intricate signaling pathways it disrupts is essential for researchers aiming to investigate the pathophysiology of these diseases and to develop novel therapeutic interventions. This guide provides a foundational resource to aid in the design and execution of such studies, ultimately contributing to advancements in our understanding and treatment of pancreatic and hepatic diseases.

References

- 1. Acute hemorrhagic pancreatitis (massive necrosis) with fat necrosis induced in mice by this compound fed with a choline-deficient diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A modified choline-deficient, ethionine-supplemented diet reduces morbidity and retains a liver progenitor cell response in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Translational initiation regulators are hypophosphorylated in rat liver during ethionine-mediated ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of ATP depletion with this compound on biliary excretion of indocyanine green in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Murine Choline-Deficient, Ethionine-Supplemented (CDE) Diet Model of Chronic Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of green tea catechins (Polyphenon) on this compound-induced acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound treatment of adult pancreatic donors. Amelioration of diabetes in multiple recipients withe tissue from a single donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo 31P NMR studies of the hepatic response to L-ethionine in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hepatic glutathione concentrations linked to ethionine toxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amylase Activity Assay [bio-protocol.org]

- 12. Elevation of serum pancreatic amylase and distortion of pancreatic cyto-architecture in type 1 diabetes mellitus rats treated with Ocimum gratissimum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic Method Measurement of Serum Amylase and Lipase [bio-protocol.org]

- 14. Investigation of Serum Human Epididymitis Protein 4 Level in Rats with Experimental Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. oxfordbiomed.com [oxfordbiomed.com]

- 17. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 18. Integrated histopathology of the human pancreas throughout stages of type 1 diabetes progression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Insights into S-adenosyl-l-methionine (SAM)-dependent methyltransferase related diseases and genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Maelstrom: A Technical Guide to DL-Ethionine's Impact on Carbohydrate and Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-ethionine, the ethyl analog of the essential amino acid methionine, profoundly disrupts cellular metabolism, particularly in the liver. Its administration in experimental models serves as a potent tool to investigate the intricate interplay between carbohydrate and lipid homeostasis. This technical guide provides a comprehensive analysis of the multifaceted effects of this compound, detailing its impact on key metabolic pathways, summarizing quantitative data from seminal studies, and outlining the experimental protocols used to elicit and measure these changes. The guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolic disease, toxicology, and hepatology.

Introduction

This compound acts as a metabolic antagonist, primarily by interfering with adenosine triphosphate (ATP) synthesis through the formation of S-adenosylethionine (SAE), which inhibits the crucial functions of S-adenosylmethionine (SAM). This disruption has far-reaching consequences, leading to a cascade of events that mimic aspects of non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders. Understanding the mechanisms by which this compound perturbs carbohydrate and lipid metabolism can provide valuable insights into the pathophysiology of these conditions and aid in the identification of novel therapeutic targets.

Impact on Carbohydrate Metabolism

This compound administration leads to significant alterations in glucose homeostasis, primarily characterized by hepatic glycogen depletion and hypoglycemia.[1] These effects are a direct consequence of the severe reduction in hepatic ATP levels.[1]

Glycogen Metabolism

Within a short period after this compound injection, hepatic glycogen stores are markedly depleted.[1][2][3] This is attributed to a decrease in the activity of glycogen synthetase, the key enzyme responsible for glycogen synthesis.[2][3] Concurrently, there is a solubilization of phosphorylase, the enzyme that breaks down glycogen, further contributing to glycogenolysis.[2][3] The administration of cortisol or glucose fails to alleviate these changes, highlighting the severity of the metabolic block.[2][3] However, co-administration of methionine can completely prevent the effects of ethionine, demonstrating the competitive nature of their interaction.[2][3]

Glucose Homeostasis

The depletion of hepatic glycogen leads to a significant drop in blood glucose concentration.[1] Studies in rats have shown a decrease from approximately 120 mg/100 ml to 80 mg/100 ml.[1] This hypoglycemia is accompanied by a decrease in hepatic glucose-6-phosphate levels.[1] The reduced availability of ATP also impairs the incorporation of radiolabeled glucose into glycogen and glyceride-glycerol, further indicating a disruption in glucose utilization pathways.[1]

Key Enzymatic Changes

Several key enzymes involved in carbohydrate metabolism are affected by this compound. While glycogen synthetase activity is decreased, the activity of glucose 6-phosphate dehydrogenase is increased.[2][3] Interestingly, the activities of other enzymes such as hexokinase, glucokinase, glucose 6-phosphatase, phosphoglucomutase, 6-phosphogluconate dehydrogenase, UDP-glucose pyrophosphorylase, UDP-glucose dehydrogenase, and pyruvate kinase remain unchanged.[2]

Impact on Lipid Metabolism

The effects of this compound on lipid metabolism are profound and lead to the development of hepatic steatosis, or fatty liver.[4][5][6] This is primarily due to an accumulation of triglycerides within the hepatocytes.

Hepatic Triglyceride Accumulation

A hallmark of this compound toxicity is a marked increase in liver triglyceride concentration, which becomes significant by 24 hours after administration.[1][4] This accumulation is a result of multiple factors, including an impairment of lipoprotein secretion from the liver. The synthesis of the protein component of lipoproteins is inhibited by ethionine, leading to the trapping of triglycerides within the liver.[7] While neutral fat increases, levels of phospholipids and cholesterol in the liver remain largely unchanged.[4]

Plasma Lipids and Lipoproteins

The impact on plasma lipids is dynamic. Initially, around 6 hours after ethionine injection, there is a decrease in plasma triglyceride levels.[1] However, prolonged exposure can lead to altered plasma lipoprotein profiles. Electrophoresis of plasma lipoproteins reveals a progressive decrease in the alpha fraction.[5] Plasma total cholesterol levels are also initially lower in ethionine-treated rats.[5]

Fatty Acid Metabolism

This compound administration leads to a two- to threefold elevation in the plasma free fatty acid level shortly after injection.[1] This is likely due to the mobilization of fatty acids from adipose tissue, which is not directly affected by the ATP depletion seen in the liver.[1] In vitro studies have shown that lipogenesis in the liver is inhibited.[4] There is also a marked decrease in glycerol-3-phosphate in both the liver and adipose tissue, which can depress lipogenesis in adipose tissue.[1]

Quantitative Data Summary

The following tables summarize the key quantitative changes observed in carbohydrate and lipid metabolism following this compound administration in rats.

Table 1: Effects of this compound on Carbohydrate Metabolism in Rats

| Parameter | Control Level | Ethionine-Treated Level | Time Point | Reference |

| Hepatic ATP | Normal | ~20% of control | - | [1] |

| Hepatic Glycogen | Normal | Markedly depleted | Shortly after injection | [1] |

| Blood Glucose | ~120 mg/100 ml | ~80 mg/100 ml | Shortly after injection | [1] |

| Plasma Free Fatty Acids | Normal | 2-3 fold increase | Shortly after injection | [1] |

Table 2: Effects of this compound on Lipid Metabolism in Rats

| Parameter | Control Level | Ethionine-Treated Level | Time Point | Reference |

| Liver Triglyceride | Normal | Markedly increased | 24 hours | [1] |

| Plasma Triglyceride | Normal | Decreased | 6 hours | [1] |

| Plasma Total Cholesterol | Normal | Lower than control | Day 3 | [5] |

| Plasma Lipoprotein (alpha fraction) | Normal | Progressively decreased | - | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound.

Induction of Fatty Liver with this compound in Rats

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[8][9]

-

Diet: Animals are typically fed a standard laboratory chow. For studies on fatty liver induction, a high-fat diet can also be used to exacerbate the condition.[8][9]

-

This compound Administration: A 0.5% this compound-containing diet can be fed to the rats.[5] Alternatively, this compound can be administered via intraperitoneal (IP) injection.

-

Duration: The development of fatty liver is typically observed within 24 hours to a few days of ethionine administration.[1][5]

-

Sample Collection: At the end of the experimental period, animals are anesthetized, and blood and liver tissue are collected for analysis.[8]

Measurement of Hepatic Triglyceride Content

-

Lipid Extraction (Folch Method):

-

A known weight of liver tissue is homogenized in a chloroform:methanol (2:1) solution.[10]

-

The homogenate is filtered to remove solid debris.

-

A salt solution (e.g., 0.9% NaCl) is added to the filtrate to separate the phases.

-

The lower chloroform phase, containing the lipids, is collected.[10][11]

-

The solvent is evaporated under a stream of nitrogen.[11]

-

-

Triglyceride Quantification:

-

The dried lipid extract is redissolved in a suitable solvent like isopropanol or ethanol.[11]

-

Commercially available colorimetric assay kits are used to measure the triglyceride concentration according to the manufacturer's instructions.[11] These kits typically involve enzymatic reactions that produce a colored product, which is then measured spectrophotometrically.

-

Glucose Tolerance Test (GTT) in Mice/Rats

-

Animal Preparation: Animals are fasted for a specific period, typically 6 hours (during the dark phase) or up to 12-16 hours (during the light phase), with free access to water.[12][13][14]

-

Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure the initial blood glucose level using a glucometer.[12][14]

-

Glucose Administration: A glucose solution (e.g., 2 g/kg body weight) is administered either orally (via gavage) or by intraperitoneal injection.[12][13][15][16]

-

Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration, such as 15, 30, 60, 90, and 120 minutes.[12][15]

-

Data Analysis: The change in blood glucose levels over time is plotted to assess glucose tolerance.

Signaling Pathways and Visualizations

The metabolic disruptions caused by this compound can be visualized through signaling pathway diagrams.

References

- 1. Effect of ethionine on carbohydrate and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Depletion of glycogen synthetase and increase of glucose 6-phosphate dehydrogenase in livers of ethionine-treated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Depletion of glycogen synthetase and increase of glucose 6-phosphate dehydrogenase in livers of ethionine-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on ethionine-induced fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of ethionine feeding on fatty liver and plasma lipoprotein fractions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial damage and hepatic steatosis in ethionine intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound on the intestinal absorption and transport of palmitic acid-1-14C and tripalmitin-14C. Role of intramucosal factors in the uptake of luminal lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jbums.org [jbums.org]

- 9. Experimental models of non-alcoholic fatty liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of Hepatic Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tierschutz.uzh.ch [tierschutz.uzh.ch]

- 13. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. olac.berkeley.edu [olac.berkeley.edu]

- 15. IP Glucose Tolerance Test in Mouse [protocols.io]

- 16. protocols.io [protocols.io]

Understanding the Cellular Uptake and Transport of DL-Ethionine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-ethionine, a synthetic amino acid analogue and a well-known antagonist of L-methionine, has been a valuable tool in biological research for decades. Its ability to interfere with essential methionine-dependent cellular processes, such as protein synthesis and methylation reactions, has made it a subject of interest in cancer research and toxicology. The efficacy of this compound as a cellular perturbant is fundamentally dependent on its entry into the cell, a process mediated by specific amino acid transport systems. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and transport of this compound, focusing on the transporters involved, the kinetics of uptake, and the downstream signaling consequences. Detailed experimental protocols and data are presented to aid researchers in the design and execution of studies involving this important molecule.

Introduction to this compound and its Biological Significance

This compound is the racemic mixture of D- and L-isomers of ethionine. The L-isomer is the biologically active form that mimics L-methionine and thereby disrupts cellular metabolism. By substituting for methionine in crucial biochemical reactions, ethionine can lead to the formation of S-adenosylethionine (SAE) from ATP, which, unlike S-adenosylmethionine (SAM), cannot efficiently donate its ethyl group in transmethylation reactions. This leads to a state of functional methyl group deficiency, impacting DNA, RNA, and protein methylation, as well as polyamine synthesis.[1] Furthermore, the incorporation of ethionine into proteins in place of methionine can lead to the synthesis of non-functional proteins, ultimately triggering cellular stress responses, cell cycle arrest, and apoptosis.[2] Given that many cancer cells exhibit an increased dependence on methionine, the targeted disruption of methionine metabolism by ethionine presents a potential therapeutic strategy.[3][4]

Cellular Uptake Mechanisms of this compound

The cellular entry of this compound is not a passive process but is facilitated by a variety of amino acid transport systems that are normally responsible for the uptake of neutral amino acids, particularly methionine. While direct studies on this compound transporters are limited, a substantial amount of information can be inferred from studies on L-methionine transport, for which ethionine acts as a competitive inhibitor.[5][6]

The primary transport systems implicated in methionine, and by extension ethionine, uptake are the L-type amino acid transporters (LATs) and other solute carrier (SLC) family members.

-

L-Type Amino Acid Transporters (LATs): This family, which includes LAT1 (SLC7A5), LAT2 (SLC7A6), LAT3 (SLC43A1), and LAT4 (SLC43A2), is responsible for the sodium-independent transport of large neutral amino acids. LAT1 is of particular interest as it is frequently overexpressed in a variety of cancers and is associated with poor prognosis.[3]

-

Sodium-Dependent Neutral Amino Acid Transporters: Systems such as Alanine-Serine-Cysteine-Threonine transporter 2 (ASCT2 or SLC1A5) and System B(0,+) (SLC6A14) are sodium-dependent transporters that can also mediate the uptake of methionine. The uptake of D-methionine has been shown to be dependent on a Na+ gradient.[7][8]

-

System b(0,+): This transporter, a heterodimer of SLC7A9 and SLC3A1, is a sodium-independent system that exchanges neutral and cationic amino acids.[9]

-

pH-dependent transport: The uptake of both L- and D-methionine can be stimulated by a lower extracellular pH, suggesting the involvement of proton-coupled transport mechanisms.[10][11]

The relative contribution of these transport systems to this compound uptake can vary depending on the cell type and the specific metabolic state of the cell.

Quantitative Data on Amino Acid Transport

| Amino Acid | Tissue/Cell Type | Km (mM) | Vmax (µmol/g/min) | Reference |

| L-Methionine | Rat Small Intestine | 1.7 | 0.74 | [7][8] |

| D-Methionine | Rat Small Intestine | 11.7 | 0.53 | [7][8] |

| L-Methionine | Bovine Claw Tissue | 3.61 | 0.195 (µmol/kg/min) | [12] |

Note: The Vmax for bovine claw tissue was originally reported as 5.84 mmol/kg intracellular water/30 min and has been converted for consistency.

These data suggest that the L-isomer of methionine has a significantly higher affinity (lower Km) for its transporter in the rat small intestine compared to the D-isomer. This difference in affinity may also apply to the isomers of ethionine.